4,4'-Dibromobiphenyl-d8

Isotope Dilution Mass Spectrometry Internal Standard Isotopic Purity

Quantifying PBB-15 in environmental or biological matrices is compromised by matrix effects and analyte loss. 4,4'-Dibromobiphenyl-d8 (PBB-15-d8) solves this as a gold-standard deuterated internal standard. • Compensates for extraction loss & ion suppression in GC-MS/MS & LC-MS/MS workflows. • d8-substitution eliminates isotopic overlap with native bromine isotope peaks for clean quantitation. • Validated for POPs monitoring, toxicology, & industrial QC per ISO/IEC 17025. Supplied with batch-specific purity documentation; immediate global shipment available.

Molecular Formula C12H8Br2
Molecular Weight 320.05 g/mol
CAS No. 80523-79-1
Cat. No. B048420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibromobiphenyl-d8
CAS80523-79-1
Synonyms4,4’-Dibromo-1,1’-biphenyl-2,2’,3,3’,5,5’,6,6’-D8;  4,4’-Dibromo-biphenyl-2,2’,3,3’,5,5’,6,6’-D8
Molecular FormulaC12H8Br2
Molecular Weight320.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyHQJQYILBCQPYBI-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromobiphenyl-d8 Overview


4,4'-Dibromobiphenyl-d8 is a stable isotope-labeled analog of 4,4'-dibromobiphenyl (PBB-15), a polybrominated biphenyl (PBB) congener widely used as a flame retardant and plasticizer . It belongs to the class of deuterated internal standards (IS), which are critical for achieving high accuracy and precision in mass spectrometry-based quantification by compensating for matrix effects and analyte loss during sample preparation [1]. This compound is specifically synthesized with eight deuterium atoms replacing the aromatic hydrogens on the biphenyl backbone, resulting in a molecular weight of 320.05 g/mol (unlabeled: 312.00 g/mol) [2]. Its primary utility lies in environmental analysis, toxicology, and industrial quality control, where it serves as the gold-standard IS for the quantitation of PBB-15 in complex matrices via isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

4,4'-Dibromobiphenyl-d8: Why Substitutes Fail


Substituting 4,4'-dibromobiphenyl-d8 with a non-deuterated analog (e.g., 4,4'-dibromobiphenyl) or a structurally different internal standard (e.g., a 13C-labeled compound) introduces significant quantification errors, particularly in complex environmental or biological matrices. The unlabeled PBB-15 is the target analyte and thus cannot be used as an internal standard. While 13C-labeled PBB-15 is a chemically viable alternative, it is often not commercially available or is cost-prohibitive [1]. Using a structurally dissimilar IS, such as another PBB congener (e.g., PBB-153), fails to co-elute and experience identical matrix effects, leading to inaccurate recovery corrections [2]. Even a deuterated analog with fewer than eight deuterium atoms (e.g., d4-PBB-15) may suffer from isotopic overlap with the native analyte's natural abundance M+2 or M+4 bromine isotope peaks, which the d8 substitution pattern specifically resolves, ensuring a clean mass channel for quantitation .

4,4'-Dibromobiphenyl-d8 Performance Advantages


Isotopic Purity for Clean Mass Detection

The differentiation of 4,4'-dibromobiphenyl-d8 from unlabeled PBB-15 or lower-deuterated analogs is defined by its isotopic purity. Commercial specifications for this compound confirm a minimum chemical purity of ≥98% and an isotopic enrichment of 99 atom % D . This high enrichment ensures that the +8 Da mass shift relative to the unlabeled analyte (m/z 312 to m/z 320) is essentially free from isotopic crosstalk from the M+6 or M+4 isotopologues of the native PBB-15, which can occur due to the two bromine atoms . In contrast, a hypothetical d4-labeled PBB-15 would have its monoisotopic peak at m/z 316, which overlaps with the M+4 peak of the native analyte, preventing accurate peak integration and quantification.

Isotope Dilution Mass Spectrometry Internal Standard Isotopic Purity

Co-Elution & Matrix Effect Correction

The primary functional advantage of a deuterated internal standard is its near-identical chromatographic behavior to the target analyte. While exact retention time (RT) data is method-dependent and not a fixed product attribute, the underlying principle is that the slight increase in lipophilicity due to deuteration (logP of 5.78 for the d8 compound vs. a predicted logP for the unlabeled compound) results in a negligible, often undetectable, shift in RT . This ensures the IS co-elutes with the analyte, experiencing the same matrix-induced ion suppression or enhancement in the MS source. This allows for accurate correction of matrix effects, a feat that is impossible with non-co-eluting, structurally dissimilar ISs. In contrast, using a non-deuterated surrogate like 4,4'-dibromobenzophenone would result in a different RT and therefore inaccurate correction [1].

Matrix Effect LC-MS GC-MS Internal Standard

Mass Shift for Analyte Separation

The incorporation of eight deuterium atoms provides a definitive mass shift of +8 Da relative to the unlabeled analyte. The exact mass of 4,4'-dibromobiphenyl-d8 is 317.949 Da, compared to 309.899 Da for the unlabeled 4,4'-dibromobiphenyl [1]. This large mass difference ensures complete chromatographic and spectrometric separation from the analyte's monoisotopic peak (m/z 312) and its M+2 (m/z 314) and M+4 (m/z 316) isotopologues arising from the two bromine atoms. This is a critical advantage over a 13C-labeled analog (e.g., 13C12-PBB-15), which would have a +12 Da shift. While a +12 Da shift is also effective, the d8 analog is typically more cost-effective and widely available for this specific compound [2].

Mass Spectrometry Isotope Dilution Analyte Discrimination

4,4'-Dibromobiphenyl-d8 Applications


Environmental PBB-15 Quantification

This is the primary and most validated use case. 4,4'-Dibromobiphenyl-d8 is spiked into environmental samples (e.g., soil, sediment, water, air particulate matter) at the beginning of the extraction process. It compensates for analyte loss during extraction, cleanup, and injection, as well as for matrix-induced ion suppression in the GC-MS/MS source . The resulting high-precision data is essential for meeting stringent regulatory reporting limits for persistent organic pollutants (POPs).

Flame Retardant QC and Impurity Profiling

Industrial laboratories use 4,4'-dibromobiphenyl-d8 to accurately quantify residual PBB-15 monomer or byproduct in commercial flame-retardant mixtures and polymer formulations . The method allows for precise determination of PBB content against product specifications, ensuring batch-to-batch consistency and compliance with international regulations like the Restriction of Hazardous Substances (RoHS) Directive [1].

PBB Exposure Biomonitoring

In toxicology and epidemiology, this deuterated standard is used as an internal standard in LC-MS/MS or GC-MS methods for quantifying PBB-15 in human or animal biological fluids (serum, plasma, milk) and tissues . By correcting for variable matrix effects across different biological samples, it provides the analytical accuracy required for deriving toxicokinetic parameters and establishing reliable exposure biomarkers.

Method Validation & System Suitability Testing

The high isotopic purity of 4,4'-dibromobiphenyl-d8 makes it an ideal compound for preparing calibration curves and quality control (QC) samples. It is used to verify instrument performance (e.g., sensitivity, mass accuracy) and to validate analytical methods according to ISO/IEC 17025 guidelines, ensuring the reliability of data generated by testing and calibration laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Dibromobiphenyl-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.